N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide
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Overview
Description
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide is a useful research compound. Its molecular formula is C19H15N3O3 and its molecular weight is 333.347. The purity is usually 95%.
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Chemical Reactions Analysis
Oxidation: This compound can undergo oxidation reactions forming oxidized derivatives in the presence of oxidizing agents like potassium permanganate.
Reduction: Reduction reactions yield reduced analogs, utilizing reagents like lithium aluminum hydride under controlled conditions.
Substitution: Various electrophilic and nucleophilic substitution reactions are feasible, facilitating the incorporation of diverse substituents, achieved through reagents like halogens under basic or acidic conditions.
Scientific Research Applications
Chemistry: Utilized as a scaffold in synthetic organic chemistry, aiding the development of novel derivatives for material science.
Biology: Investigated for its potential role in inhibiting biological pathways, possibly serving as a precursor for enzyme inhibitors.
Medicine: Explored for therapeutic applications due to its unique structure, potentially acting as a bioactive agent in drug development.
Industry: Applied in material sciences, including development of advanced polymers or as an additive in specialized chemical formulations.
Mechanism of Action: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide exerts its effects through interactions with molecular targets, including enzymes and receptors. Its unique structure facilitates binding to active sites, inhibiting or modulating biological pathways. Research indicates involvement of pathways crucial in cellular function and disease mechanisms.
Comparison with Similar Compounds
Similar Compounds: N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-3-methylquinoline-2-carboxamide; N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-2-chloroquinoline-6-carboxamide
Uniqueness: Compared to similar compounds, N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)quinoline-6-carboxamide exhibits distinct structural features impacting its chemical reactivity and potential applications. Its specific molecular configuration allows unique interactions, distinguishing it in research and industrial contexts.
This compound represents a valuable subject of study for its versatile chemical properties and broad application spectrum across various scientific disciplines.
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]quinoline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-18(15-3-4-16-14(12-15)2-1-7-20-16)21-8-10-22-9-5-13-6-11-25-17(13)19(22)24/h1-7,9,11-12H,8,10H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHSJRKWHBJTJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4)N=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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